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Compound of Interest

Compound Name: 2-(3-Methoxyphenyl)pyridine

Cat. No.: B3180920

In the landscape of modern medicinal chemistry, the 2-arylpyridine motif stands out as a
privileged scaffold, consistently appearing in a multitude of biologically active compounds and
approved pharmaceuticals.[1][2][3] Its significance lies in the unique combination of electronic
and steric properties conferred by the nitrogenous heterocycle and its appended aromatic
system. The pyridine ring, a bioisostere of benzene, introduces a hydrogen bond acceptor and
a basic center, enhancing solubility and offering a key interaction point with biological targets.
[1][2] 2-(3-Methoxyphenyl)pyridine is an exemplar of this class, incorporating a methoxy-
substituted phenyl ring that provides additional opportunities for molecular recognition and
metabolic modulation. This guide offers a comprehensive technical overview of its chemical
properties, synthesis, reactivity, and applications, providing a foundational resource for its
strategic deployment in research and drug discovery programs.

Part 1: Core Physicochemical and Spectroscopic
Profile

Understanding the fundamental properties of a molecule is the bedrock of its application in any
research endeavor. These characteristics dictate its behavior in reaction media, its potential for
purification, and its structural identity.

Structural and Physical Properties

2-(3-Methoxyphenyl)pyridine is typically encountered as an orange oil or liquid at room
temperature.[4] Its core structure consists of a pyridine ring substituted at the 2-position with a
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3-methoxyphenyl group. This arrangement results in a molecule with moderate polarity and a
calculated XLogP3 of 2.6, suggesting a balance between aqueous solubility and lipid
permeability, a crucial parameter in drug design.[5]

Property Value Source
Molecular Formula C12H11NO PubChem[5]
Molecular Weight 185.22 g/mol PubChem[5]
IUPAC Name 2-(3-methoxyphenyl)pyridine PubChem|[5]
CAS Number 4373-58-4 PubChem[4][5]
Appearance Orange oil / liquid HFC[4]
Monoisotopic Mass 185.084063974 Da PubChem][5]
XLogP3 2.6 PubChem[5]
Boiling Point Not Available (N/A) HFC[4]

Melting Point Not Available (N/A) HFC[4]

Spectroscopic Signature

Spectroscopic analysis is essential for the unambiguous identification and characterization of
2-(3-Methoxyphenyl)pyridine. The following data, primarily from Nuclear Magnetic
Resonance (NMR) spectroscopy, provides a definitive fingerprint of the molecule.

1H NMR (400 MHz, CDCl3):[6]

e 08.71 - 8.66 (m, 1H): Corresponds to the proton at the 6-position of the pyridine ring,
deshielded by the adjacent nitrogen atom.

e 07.76 —7.67 (m, 2H): A complex multiplet likely arising from protons on the pyridine ring
(positions 3 and 4 or 4 and 5).

e 07.59(dd,J=2.4,1.6 Hz, 1H): The proton at the 2'-position of the phenyl ring, appearing as
a doublet of doublets.
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0 7.56 — 7.51 (m, 1H): A multiplet corresponding to a pyridine proton.

0 7.37 (t, J = 8.0 Hz, 1H): The proton at the 5'-position of the phenyl ring, split into a triplet by
its two neighbors.

0 7.24 — 7.18 (m, 1H): A multiplet likely corresponding to the remaining pyridine proton.

0 6.97 (m, J =8.4, 2.8, 1.0 Hz, 1H): The proton at the 4' or 6' position of the phenyl ring.

0 3.88 (s, 3H): A sharp singlet characteristic of the methoxy (-OCHs) group protons.
13C NMR (101 MHz, CDCls):[6]

e 6 160.0, 157.1, 149.5, 140.8, 136.7, 129.7, 122.2, 120.7, 119.2, 115.0, 111.9: These signals
represent the twelve unique carbon atoms in the aromatic rings.

e 0 55.3: This signal corresponds to the carbon atom of the methoxy group.

Part 2: Synthesis and Reactivity

The construction and functionalization of 2-(3-Methoxyphenyl)pyridine are central to its use
as a building block in larger, more complex molecules.

Preferred Synthetic Route: Suzuki-Miyaura Cross-
Coupling

The most prevalent and efficient method for synthesizing 2-arylpyridines is the Palladium-
catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is
favored in pharmaceutical development for its mild reaction conditions, broad functional group
tolerance, and high yields.

The synthesis of 2-(3-Methoxyphenyl)pyridine typically involves the coupling of a pyridine
electrophile (e.g., 2-chloropyridine or 2-bromopyridine) with 3-methoxyphenylboronic acid.
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Caption: Suzuki-Miyaura coupling workflow for synthesis.
Exemplary Protocol: Synthesis via Suzuki-Miyaura Coupling[7]

¢ Objective: To synthesize 2-(3-Methoxyphenyl)pyridine from 3-Methoxyphenylboronic acid
and a suitable 2-halopyridine.

+ Materials:
o 3-Methoxyphenylboronic acid (1.0 eq)

o 2-Chloropyridine (1.2 eq)
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o Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.03 eq)
o Potassium carbonate (K2COs) (2.0 eq)

o Toluene and Methanol (solvent mixture)

e Procedure:

o To a reaction vessel equipped with a condenser and magnetic stirrer, add 3-
methoxyphenylboronic acid, potassium carbonate, and the palladium catalyst.

o Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 15 minutes to establish an
inert atmosphere.

o Add the degassed solvent mixture (e.g., toluene/methanol) followed by 2-chloropyridine
via syringe.

o Heat the reaction mixture to 85°C and stir vigorously.[7]

o Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

o Upon completion, cool the reaction to room temperature and dilute with water and an
organic solvent (e.g., ethyl acetate).

o Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (NazSOa),
and concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel to yield pure 2-(3-
Methoxyphenyl)pyridine.

o Causality and Trustworthiness: The use of an inert atmosphere is critical to prevent the
oxidation and deactivation of the Pd(0) catalyst. The base (K2CO3) is essential for activating
the boronic acid in the transmetalation step of the catalytic cycle. This self-validating protocol
ensures reproducibility by controlling these key parameters.

Reactivity Profile
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The chemical reactivity of 2-(3-Methoxyphenyl)pyridine is governed by the interplay of its two
constituent aromatic rings.

Key Reactive Sites

C: Pyridine Ring
* Electron-deficient
* Generally deactivated to EAS
« Susceptible to Nucleophilic
Aromatic Substitution.

A: Pyridine Nitrogen
« Basic (pKa ~5)
* Nucleophilic
« Site for protonation, alkylation,
and coordination to metals.

B: Methoxyphenyl Ring
* Electron-rich
« Activated for Electrophilic
Aromatic Substitution (ortho/para).

Click to download full resolution via product page
Caption: Key reactive sites on the molecule.

» Pyridine Nitrogen (Site A): The lone pair of electrons on the nitrogen atom makes it a
Bronsted-Lowry base and a nucleophile. It readily undergoes protonation in acidic media and
can be alkylated to form pyridinium salts. This nitrogen is also a key coordination site for
metal catalysts, which is fundamental to its role in building complex molecules.[8]

o Methoxyphenyl Ring (Site B): The electron-donating methoxy group activates the phenyl ring
towards Electrophilic Aromatic Substitution (EAS), such as halogenation, nitration, or Friedel-
Crafts reactions.[8] The directing effect of the methoxy group favors substitution at the
positions ortho and para to it (positions 2', 4', and 6").

» Pyridine Ring (Site C): In contrast to the phenyl ring, the pyridine ring is electron-deficient
due to the electronegativity of the nitrogen atom. This deactivates it towards EAS but makes
it susceptible to Nucleophilic Aromatic Substitution (NAS), particularly if a good leaving group
IS present on the ring.[9]

Part 3: Applications in Drug Discovery and Materials
Science

The structural and chemical attributes of 2-(3-Methoxyphenyl)pyridine make it a valuable
precursor in the development of novel therapeutics and functional materials.
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A Scaffold for Biologically Active Molecules

The pyridine scaffold is a cornerstone of medicinal chemistry, found in hundreds of FDA-
approved drugs.[3] Its ability to engage in hydrogen bonding, its metabolic stability, and its
capacity to orient substituents in precise three-dimensional space make it an ideal platform for
designing enzyme inhibitors, receptor antagonists, and other therapeutic agents.

The 2-(3-Methoxyphenyl)pyridine core can be seen as a versatile starting point. The pyridine
nitrogen can interact with active site residues, while the methoxyphenyl ring can be further
functionalized to enhance potency, selectivity, and pharmacokinetic properties (ADME -
Absorption, Distribution, Metabolism, and Excretion).[9] The methoxy group itself can serve as
a hydrogen bond acceptor or be metabolically cleaved (O-demethylation) in vivo to reveal a
phenol, which can dramatically alter the compound's biological activity profile.

Building Block for Advanced Materials

Beyond pharmaceuticals, pyridine derivatives are used in the synthesis of ligands for
coordination chemistry, organic light-emitting diodes (OLEDSs), and functional polymers. The
nitrogen atom provides a reliable coordination site for transition metals, enabling the
construction of complex catalysts and photoactive materials. The biaryl nature of 2-(3-
Methoxyphenyl)pyridine contributes to a rigid, conjugated system that can be exploited in the
design of organic electronics.

Conclusion

2-(3-Methoxyphenyl)pyridine is more than a simple chemical compound; it is a strategically
important building block with a rich profile of chemical properties and a wide array of potential
applications. Its synthesis is well-established through robust methods like the Suzuki-Miyaura
coupling, and its reactivity is well-understood, offering multiple handles for further chemical
modification. For researchers in drug discovery and materials science, a thorough
understanding of this scaffold's technical attributes is the first step toward unlocking its full
potential in the creation of novel and impactful molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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